molecular formula C12H16BrN B1449681 N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine CAS No. 1596608-87-5

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine

Cat. No.: B1449681
CAS No.: 1596608-87-5
M. Wt: 254.17 g/mol
InChI Key: XDEKGQZFMIZPDJ-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine is an organic compound that features a cyclobutanamine core with a bromophenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine typically involves the reaction of 3-bromobenzyl chloride with N-methylcyclobutanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form a cyclobutanamine derivative.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dehalogenated cyclobutanamine derivatives.

    Substitution: Formation of substituted cyclobutanamine derivatives with various functional groups.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique structure may offer advantages in terms of selectivity and potency.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for enhanced properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutanamine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromophenyl)methyl]-N,N-dimethylcyclobutanamine
  • N-[(3-chlorophenyl)methyl]-N-methylcyclobutanamine
  • N-[(3-fluorophenyl)methyl]-N-methylcyclobutanamine

Uniqueness

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its analogs with different halogen substituents.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-14(12-6-3-7-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEKGQZFMIZPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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